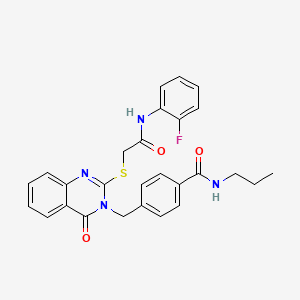
4-((2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a useful research compound. Its molecular formula is C27H25FN4O3S and its molecular weight is 504.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-((2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a complex organic molecule with potential therapeutic applications. Its unique structure includes a fluorinated phenyl group, a thioether linkage, and a quinazolinone moiety, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Structural Features:
- Fluorophenyl Group: Enhances lipophilicity and may affect binding affinity.
- Thioether Linkage: Potentially increases metabolic stability.
- Quinazolinone Moiety: Known for various biological activities, including anticancer properties.
Research indicates that this compound may exert its biological effects through several mechanisms, including:
- Inhibition of Carbonic Anhydrases (CAs): Preliminary studies suggest that compounds with similar structures inhibit specific isoforms of human carbonic anhydrase (hCA), which are implicated in various diseases including cancer .
- Antiproliferative Effects: The quinazolinone scaffold has been associated with antiproliferative activity against cancer cell lines, suggesting potential use in oncology .
Pharmacological Properties
The pharmacological profile of the compound has been evaluated in various studies:
- Anticancer Activity: In vitro assays have shown that derivatives of quinazolinone exhibit significant cytotoxicity against several cancer cell lines, indicating that the compound may possess similar properties .
- Enzyme Inhibition: The compound's ability to inhibit carbonic anhydrase isoforms has been quantified, with Ki values indicating varying degrees of potency across different isoforms .
Study 1: Inhibition of Carbonic Anhydrases
A study investigated the inhibitory effects of structurally related compounds on hCA I and hCA II. The results indicated that modifications to the fluorophenyl group significantly influenced the inhibitory potency. For instance:
- Ki Values: Compounds with fluorinated aromatic rings showed improved inhibition compared to non-fluorinated analogs (Ki values ranging from 124.3 nM to 567.6 nM) .
Study 2: Antiproliferative Screening
In another study focusing on the antiproliferative effects of quinazolinone derivatives:
- Cell Lines Tested: Various human cancer cell lines were treated with the compound.
- Results: The compound demonstrated IC50 values in the micromolar range, indicating significant cytotoxic effects and potential as an anticancer agent .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Ki/IC50 Values |
|---|---|---|---|
| Compound A | Quinazolinone | Anticancer | IC50 = 15 µM |
| Compound B | Thiazole | Antimicrobial | IC50 = 20 µM |
| Compound C | Fluorinated | Enzyme Inhibition | Ki = 132 nM |
Propiedades
IUPAC Name |
4-[[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O3S/c1-2-15-29-25(34)19-13-11-18(12-14-19)16-32-26(35)20-7-3-5-9-22(20)31-27(32)36-17-24(33)30-23-10-6-4-8-21(23)28/h3-14H,2,15-17H2,1H3,(H,29,34)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOQFXQGJDNGPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














